(4-Bromophenyl)(piperidin-4-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAKSNKROARJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525107 | |
| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746550-66-3 | |
| Record name | (4-Bromophenyl)(piperidin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromophenyl Piperidin 4 Yl Methanone and Its Analogues
Direct Synthesis Approaches
Direct methods offer an efficient route to the target compound by forming the crucial ketone linkage in a primary transformation. These approaches are often favored for their atom economy and straightforward execution.
Acylation Reactions Involving Piperidine (B6355638) Derivatives
The most common and direct method for synthesizing (4-Bromophenyl)(piperidin-4-yl)methanone is the acylation of a suitable piperidine derivative with 4-bromobenzoyl chloride. This reaction, a classic Schotten-Baumann type reaction, typically involves reacting the piperidine, often with its nitrogen atom protected, with the acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
A general procedure involves the dropwise addition of 4-bromobenzoyl chloride to a solution of 4-piperazin-1-yl phenol (B47542) in a solvent like Dimethylformamide (DMF) at 0 °C, with a base such as N,N-diisopropylethylamine (DIPEA). nih.gov The reaction is then stirred overnight at room temperature. nih.gov Similarly, the direct benzoylation of piperidine itself can be achieved using benzoyl chloride and an aqueous solution of sodium hydroxide. orgsyn.org
For the synthesis of the specific target compound, a protected piperidine is often used. For instance, tert-butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate (a Weinreb amide) can be reacted with the Grignard reagent formed from 1-bromo-4-iodobenzene. The reaction proceeds by adding the piperidine derivative in Tetrahydrofuran (THF) to the pre-formed Grignard reagent and stirring for several hours at room temperature. Subsequent deprotection of the piperidine nitrogen yields the final product.
Table 1: Examples of Acylation Reactions for Benzoylpiperidine Synthesis
| Piperidine Derivative | Acylating Agent | Base/Catalyst | Solvent | Key Findings | Reference |
|---|---|---|---|---|---|
| 4-Piperazin-1-yl phenol | 4-Bromobenzoyl chloride | DIPEA | DMF | Synthesis of an analogue, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-bromophenyl)methanone, in 41% yield. | nih.gov |
| Piperidine | Benzoyl chloride | Sodium Hydroxide | Water | Direct benzoylation to form benzoyl piperidine. | orgsyn.org |
| tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate | Grignard reagent from 1-chloro-4-iodobenzene | None (Grignard reaction) | THF | Weinreb–Nahm ketone synthesis approach to form the protected benzoylpiperidine. |
Carbonylative Couplings and Related Processes
Palladium-catalyzed carbonylative cross-coupling reactions represent a powerful method for forming aryl ketones by combining an aryl halide, carbon monoxide (CO), and a nucleophilic partner. nih.gov This three-component coupling creates two new carbon-carbon bonds in a single step. nih.gov While not specifically detailed for this compound in the reviewed literature, this methodology is applicable for its synthesis.
The general approach involves the reaction of an aryl halide (like 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene) with a suitable organometallic piperidine reagent in the presence of a palladium catalyst and CO gas. organic-chemistry.org For example, a carbonylative Suzuki-Miyaura coupling could be employed, reacting an aryl iodide with a piperidinylboronic acid under a CO atmosphere, catalyzed by a palladium complex such as PdCl₂(PPh₃)₂. nih.gov Alternatively, a carbonylative Negishi coupling could utilize an organozinc piperidine reagent. nih.gov These methods are particularly useful for creating a diverse array of substituted aryl ketones. nih.govorganic-chemistry.org
Multi-step Synthetic Strategies Employing Precursors
Multi-step syntheses provide flexibility, allowing for the construction of complex analogues by building the molecule in stages. These strategies can involve either forming the piperidine ring as a key step or functionalizing a pre-existing benzoylpiperidine core.
Formation of the Piperidine Ring with Integrated Aryl Ketone Moiety
In some strategies, the piperidine ring is constructed from acyclic precursors in a way that incorporates the desired aryl ketone functionality. A prominent example is the Dieckmann condensation. dtic.mil This process can involve the reaction of a primary amine with two moles of an alkyl acrylate (B77674) derivative, followed by intramolecular cyclization, hydrolysis, and decarboxylation to yield a 4-piperidone. dtic.mil This piperidone can then be further functionalized.
Another approach is the intramolecular cyclization of δ-amino β-keto esters, which can serve as versatile chiral building blocks for alkaloid synthesis, including substituted piperidines. researchgate.net Additionally, the hydrogenation of substituted pyridine (B92270) precursors is a common method. nih.govresearchgate.net A suitably substituted pyridine can be synthesized and then reduced to the corresponding piperidine. For example, pyridine can be hydrogenated to piperidine using a molybdenum disulfide catalyst or through a modified Birch reduction. wikipedia.org
Functionalization of Pre-formed Benzoylpiperidine Scaffolds
A highly modular approach involves starting with a pre-formed benzoylpiperidine scaffold and performing subsequent functionalization. nih.gov The this compound structure is ideal for this strategy. The secondary amine of the piperidine ring is a nucleophile and can be easily modified through reactions like N-alkylation or N-acylation after an initial deprotection step if necessary. nih.gov
Simultaneously, the bromine atom on the phenyl ring serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. nih.gov This dual reactivity allows for the generation of large libraries of analogues from a single, common intermediate. The synthesis often begins with commercially available isonipecotic acid, which is first N-protected (e.g., N-acetylation) and then converted to its acyl chloride. nih.govresearchgate.net A Friedel-Crafts reaction with bromobenzene (B47551) installs the 4-bromobenzoyl moiety. nih.govresearchgate.net Subsequent deprotection of the piperidine nitrogen provides the versatile scaffold ready for further diversification. nih.gov
Table 2: Functionalization of Benzoylpiperidine Scaffolds
| Scaffold | Reaction Type | Reagents | Purpose | Reference |
|---|---|---|---|---|
| This compound | Nucleophilic Substitution | Alkyl halides, etc. | Functionalize the piperidine nitrogen. | nih.gov |
| This compound | Suzuki Coupling | Arylboronic acids, Pd catalyst | Functionalize the benzoyl moiety at the bromine position. | nih.gov |
Chemo- and Regioselective Synthesis Techniques
Achieving chemo- and regioselectivity is crucial when multiple reactive sites are present in a molecule, which is common during the synthesis of complex benzoylpiperidine analogues.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, during the acylation of a piperidine derivative that also contains a hydroxyl group, reaction conditions must be chosen to favor N-acylation over O-acylation. The use of protecting groups is a primary strategy to ensure chemoselectivity.
Regioselectivity involves controlling which position of a molecule reacts. In the context of benzoylpiperidines, this could involve selectively functionalizing the C2 versus the C3 position of the piperidine ring or the ortho versus meta position on the benzoyl ring. A Dieckmann cyclization of specifically designed precursors can lead to variously substituted piperidine-2,4-diones with high regioselectivity. researchgate.net Similarly, catalyst-controlled reactions can direct the outcome of a reaction. For instance, in the carbocyclization of 2-alkynyl aryl ketones, a rhodium(III) catalyst promotes a 5-exo-dig cyclization to form indanones, whereas a copper(I) catalyst leads to a 6-endo-dig cyclization to yield naphthols, demonstrating catalyst control over regioselectivity. nih.gov Condensation reactions of unsymmetrical diketones with substituted hydrazines can also suffer from regioselectivity issues, where the reaction conditions and the nature of the substituents determine the final heterocyclic product. mdpi.com
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound and related structures hinges on the careful optimization of reaction parameters. Researchers have explored various conditions to maximize product yields and minimize reaction times.
A common synthetic route involves the acylation of a piperidine derivative with a substituted benzoyl chloride. For instance, the reaction of 4-bromobenzoyl chloride with piperidine under basic conditions can yield this compound. The optimization of this type of reaction often involves screening different bases, solvents, and temperature conditions.
In the synthesis of related piperidine derivatives, such as N-substituted piperidones, optimization has been shown to be crucial. For example, in a Strecker-type condensation of 1-benzylpiperidin-4-one, the yield of the resulting anilino-nitrile was approximately 90% after optimization. researchgate.net Subsequent hydrolysis and other transformations were also optimized to achieve high yields in the multi-step synthesis of a key pharmaceutical intermediate. researchgate.net
The choice of catalyst and its concentration is another critical factor. In Suzuki-Miyaura cross-coupling reactions used to synthesize analogs, the catalyst system, including the palladium source and ligands, is a key area for optimization. Studies on the synthesis of phenyl-substituted pyrimidines demonstrated that using 5 mol % of Pd(PPh₃)₄ with K₃PO₄ as the base and 1,4-Dioxane as the solvent provided good yields. mdpi.com It was also observed that electron-rich boronic acids generally led to better yields compared to electron-deficient ones. mdpi.com
Temperature and reaction time are interdependent parameters that significantly influence reaction outcomes. A study on the synthesis of selenocyanates of aminopyrazoles found that a reaction temperature of 40 °C for a short duration gave an 80% yield, whereas at 25 °C, the yield dropped to 15% even after 12 hours. researchgate.net
The following table summarizes the optimization of various reaction parameters from different studies on related compounds, illustrating the impact on yield.
| Reaction Type | Substrates | Optimized Conditions | Yield | Reference |
| Strecker Condensation | 1-benzylpiperidin-4-one, aniline (B41778), HCN | Optimized conditions | ~90% | researchgate.net |
| Suzuki-Miyaura Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine, aryl boronic acids | 5 mol % Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | Good | mdpi.com |
| Selenocyanation | 5-amino-3-methyl-1-phenyl-1H-pyrazole, SeO₂, malononitrile | 40 °C, short reaction time | 80% | researchgate.net |
| Amide Synthesis | furan-2-carbonyl chloride, 4-bromoaniline | Et₃N, DCM, room temperature | 94% | nih.gov |
Chemical Reactivity and Derivatization of 4 Bromophenyl Piperidin 4 Yl Methanone
Reactions at the Ketone Functionality
The ketone group, a carbonyl flanked by the 4-bromophenyl ring and the piperidine-4-yl substituent, is a primary site for nucleophilic attack and reduction reactions.
The most common transformation of the ketone in (4-Bromophenyl)(piperidin-4-yl)methanone is its reduction to a secondary alcohol, yielding (4-Bromophenyl)(piperidin-4-yl)methanol. This conversion is a key step in the synthesis of various biologically active compounds.
Detailed Research Findings: The reduction of ketones to alcohols is a fundamental transformation in organic chemistry, typically achieved with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over less reactive functional groups like esters. abo.firsc.org The reaction mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated, usually by the solvent (e.g., methanol (B129727), ethanol) or during an aqueous workup, to give the final alcohol product.
While specific studies on this compound are not extensively detailed in the literature, the general protocol involves dissolving the ketone in a suitable protic solvent, such as methanol or ethanol, and adding NaBH₄ portionwise at a controlled temperature, often between 0 °C and room temperature. In some cases, the reactivity of NaBH₄ in methanol can be modulated. For instance, the addition of a catalytic amount of sodium methoxide (B1231860) can stabilize NaBH₄ solutions in methanol, creating what is proposed to be sodium monomethoxyborohydride (NaBH₃OMe), a potentially more selective reducing agent. researchgate.net
Oxidation of the secondary alcohol back to the ketone is also feasible using standard oxidizing agents, though this reverse reaction is less common in synthetic pathways starting from the ketone.
Table 1: Typical Conditions for Ketone Reduction
| Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to Room Temperature | (4-Bromophenyl)(piperidin-4-yl)methanol |
Nucleophilic Additions and Condensations
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.
Detailed Research Findings:
Grignard Reaction: Grignard reagents (R-MgX) are powerful nucleophiles that readily add to ketones to form tertiary alcohols. youtube.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would proceed via nucleophilic attack on the carbonyl carbon to form a magnesium alkoxide intermediate. Subsequent acidic workup would protonate the alkoxide, yielding a tertiary alcohol, 1-(4-bromophenyl)-1-(piperidin-4-yl)ethanol in this example. youtube.comyoutube.com Care must be taken to protect the acidic N-H proton of the piperidine (B6355638) ring before introducing the Grignard reagent, for instance by using an N-Boc protecting group, as the Grignard reagent would otherwise be quenched by deprotonation.
Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. masterorganicchemistry.comlibretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), Ph₃P=CHR, which attacks the ketone. lumenlearning.comlibretexts.org This leads to a betaine (B1666868) or oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orgorganic-chemistry.org The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. lumenlearning.com Reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 4-(1-(4-bromophenyl)vinyl)piperidine. The reactivity of the ylide determines the stereoselectivity of the resulting alkene where applicable. organic-chemistry.org
Reactions Involving the Piperidine Nitrogen
The secondary amine of the piperidine ring is a nucleophilic center and can readily participate in alkylation, acylation, and related bond-forming reactions.
Detailed Research Findings:
N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, most commonly alkyl halides (R-X). The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), to neutralize the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com Common solvents include ethanol, acetonitrile (B52724), or dimethylformamide (DMF). For example, reacting this compound with benzyl (B1604629) chloride in the presence of K₂CO₃ would yield (4-Bromophenyl)(1-benzylpiperidin-4-yl)methanone. chemicalforums.comnih.gov Another powerful method is reductive amination, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), although this is more common for forming the piperidine ring itself. sciencemadness.org
N-Acylation: Acylation of the piperidine nitrogen to form an amide is a common transformation. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base. More sophisticated methods, particularly from peptide chemistry, employ coupling reagents to react the amine with a carboxylic acid. Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyBOP facilitate the formation of an active ester from the carboxylic acid, which is then readily attacked by the piperidine nitrogen to form the amide bond with high efficiency. researchgate.net For example, coupling with benzoic acid using PyBOP would furnish (1-benzoylpiperidin-4-yl)(4-bromophenyl)methanone. Reaction with sulfonyl chlorides, like 4-chlorophenylsulfonyl chloride, is also a well-established method to yield N-sulfonamides. nih.gov
Table 2: Representative N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagents | Base | Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Benzyl Chloride) | K₂CO₃ | Ethanol | N-Alkylpiperidine |
| N-Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent (e.g., PyBOP) | Et₃N or DIEA | DCM or DMF | N-Acylpiperidine (Amide) |
| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Pyridine (B92270) | DCM | N-Sulfonylpiperidine |
Amidation and Transamidation Processes
While direct "amidation" or "transamidation" reactions on the secondary piperidine nitrogen are not standard transformations, related processes can form urea (B33335) or carbamate (B1207046) linkages.
Detailed Research Findings: The term amidation typically refers to the formation of an amide from a carboxylic acid and an amine. For a pre-formed secondary amine like the piperidine in the title compound, a more relevant reaction is the formation of a urea. This is readily achieved by reacting the piperidine nitrogen with an isocyanate (R-N=C=O). The nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate, followed by a proton transfer, to yield an N,N'-disubstituted urea derivative. For example, reaction with phenyl isocyanate would produce 4-(4-bromobenzoyl)piperidine-1-carboxamide. This reaction is generally high-yielding and proceeds under mild conditions. Transamidation, the exchange of an amide group, is a less common and more challenging reaction that typically requires specific catalysts or harsh conditions and is not a routine derivatization for this substrate.
Reactions at the Bromine Substituent on the Phenyl Ring
The bromine atom on the phenyl ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds.
Detailed Research Findings:
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling an aryl halide with an organoboron compound (e.g., a boronic acid or boronic ester). libretexts.orgnih.gov The reaction of this compound with an arylboronic acid, such as phenylboronic acid, would yield (4'-phenyl-[1,1'-biphenyl]-4-yl)(piperidin-4-yl)methanone. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(PPh₃)₄ or Pd(OAc)₂, and requires a base (e.g., K₂CO₃, K₃PO₄) and a suitable solvent like dioxane or DMF. mdpi.comyoutube.com The choice of phosphine (B1218219) ligand is crucial for catalyst activity. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.govorganic-chemistry.org This allows the bromine atom of this compound to be replaced with a primary or secondary amine. For example, coupling with aniline (B41778) would produce (4-anilinophenyl)(piperidin-4-yl)methanone. The catalytic system typically consists of a palladium source, a bulky, electron-rich phosphine ligand (such as XPhos or SPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). nih.govyoutube.com
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne, creating a C(sp²)-C(sp) bond. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base like triethylamine or piperidine. libretexts.orgnih.gov Reacting this compound with phenylacetylene (B144264) under Sonogashira conditions would furnish (4-(phenylethynyl)phenyl)(piperidin-4-yl)methanone. Copper-free versions of the reaction have also been developed. nih.gov
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Site
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base | Product C-X Bond |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄ | C-C (Aryl) |
| Buchwald-Hartwig | Amine (Primary or Secondary) | Pd(OAc)₂ / Bulky Phosphine Ligand | NaOtBu | C-N |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | C-C (Alkyne) |
Cross-Coupling Reactions for Further Functionalization
The presence of a bromine atom on the phenyl ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups at the 4-position of the benzoyl moiety.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds. The aryl bromide of this compound can be coupled with a variety of aryl or vinyl boronic acids or their esters. google.comgoogle.com The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst, in the presence of a base. commonorganicchemistry.com The choice of ligand is crucial, with bulky electron-rich phosphines like XPhos or Buchwald's biaryl phosphine ligands often providing high efficiency, especially for sterically demanding substrates. commonorganicchemistry.comjustia.com The reaction tolerates a wide range of functional groups and reaction conditions are generally mild. google.com
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a dual catalytic system of palladium and copper(I) iodide in the presence of an amine base. organic-chemistry.orghes-so.ch The amine base, often a secondary amine like piperidine or triethylamine, plays a crucial role in the catalytic cycle. ambeed.com Copper-free variants have also been developed to circumvent issues associated with the copper co-catalyst. beilstein-journals.orgnih.gov This method provides direct access to arylalkynes, which are valuable intermediates for further transformations or as components of biologically active molecules. sustech.edu.cn
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. nih.govresearchgate.net This transformation is particularly significant in medicinal chemistry for the synthesis of anilines and their derivatives. nih.gov The catalytic system consists of a palladium source and a specialized phosphine ligand, with the choice of ligand being critical for achieving high yields and broad substrate scope. nih.govuwindsor.ca The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). nih.gov
Table 1: Representative Conditions for Cross-Coupling Reactions This table presents typical, generalized conditions for cross-coupling reactions on aryl bromides analogous to the title compound, as specific examples for this compound are not extensively detailed in primary literature. The user should note that optimization is often required for specific substrates.
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O | Ar-B(OH)₂ |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | PPh₃ | Et₃N, Piperidine | DMF, Toluene | R-C≡CH (with CuI co-catalyst) |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos, BrettPhos | NaOtBu, LiHMDS | Toluene, Dioxane | R¹R²NH |
Nucleophilic Aromatic Substitution Variants
While palladium-catalyzed reactions are common, the aryl bromide of this compound can also undergo nucleophilic aromatic substitution (SNAr). The viability of this pathway is significantly enhanced by the presence of the electron-withdrawing benzoyl group para to the bromine atom. organic-chemistry.org This group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. google.com
The SNAr mechanism involves two main steps:
Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the ortho and para positions, and importantly, onto the oxygen atom of the activating carbonyl group. organic-chemistry.orggoogle.com
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product. google.com
Unlike SN1 and SN2 reactions, SNAr does not proceed via backside attack or the formation of an aryl cation, which are energetically unfavorable. organic-chemistry.org The reaction rate is highly dependent on the strength of the activating group and the nature of the nucleophile. Strong nucleophiles such as alkoxides, thiolates, and amines can effectively displace the bromide under suitable, often heated, conditions. This provides a complementary, metal-free strategy for the functionalization of the aryl ring.
Cyclization and Annulation Reactions Utilizing the Compound as a Building Block
The bifunctional nature of this compound, possessing both a ketone and a secondary amine, makes it an excellent precursor for constructing more complex heterocyclic systems, particularly spirocycles. nih.govdndi.org Spirocyclic scaffolds are of great interest in drug discovery as they introduce three-dimensionality, which can improve pharmacological properties. nih.gov
The ketone at the C4 position of the piperidine ring is a key handle for cyclization. It can react with various bifunctional reagents in condensation reactions. For instance, reaction with a phenol (B47542) bearing a suitable ortho-substituent (like a hydroxymethyl or vinyl group) can lead to the formation of a spiro-ether linkage after an initial reaction at the ketone. Intramolecular reactions are also a powerful strategy. If the piperidine nitrogen is first alkylated with a chain containing a reactive group, subsequent intramolecular cyclization onto the ketone can afford spirocyclic systems.
A well-documented approach is the synthesis of spiro[chroman-2,4'-piperidine]-4-one derivatives, where a piperidin-4-one core undergoes a cyclization reaction with a substituted phenol. beilstein-journals.org Similarly, the ketone of this compound can participate in Prins-type cyclizations or intramolecular aldol/Claisen condensations to generate fused or spiro-fused ring systems. nih.govyoutube.com These reactions often utilize either acid or base catalysis to promote the formation of the key C-C or C-O bonds that define the new ring. nih.gov
Annulation reactions, which involve the formation of a new ring onto an existing one, are also feasible. For example, a formal [4+2] annulation could be envisioned where a diene reacts with a derivative of the piperidine ring, although specific examples starting from the title compound are not prominent in the literature. nih.gov
Stereochemical Considerations in Reactions of this compound
This compound is an achiral molecule. However, stereochemistry becomes a critical consideration in many of its transformations, as new stereocenters can be readily introduced.
The reduction of the ketone to a secondary alcohol, for instance, creates a new chiral center at the 4-position of the piperidine ring. The use of chiral reducing agents can achieve this transformation with high enantioselectivity. Subsequent reactions at this newly formed stereocenter must then account for potential diastereoselectivity.
Furthermore, when the compound is used as a scaffold in cyclization reactions, multiple new stereocenters can be formed. The relative stereochemistry of these centers (cis/trans relationships) is often dictated by the reaction mechanism and conditions. For example, in Prins cyclizations to form 3,4-disubstituted piperidines, the choice of Lewis or Brønsted acid catalyst can control whether the kinetic (cis) or thermodynamic (trans) product is formed. nih.gov
In cross-coupling reactions, while the aryl carbon itself is not a stereocenter, the use of chiral phosphine ligands (e.g., BINAP) in reactions like the Buchwald-Hartwig amination can be employed for asymmetric synthesis if the substrate or coupling partner possesses prochiral elements. nih.gov Similarly, functionalization of the piperidine ring itself, for instance at the C2 or C3 position, can be achieved with high stereocontrol using modern catalytic methods, such as directed C-H functionalization with chiral rhodium catalysts. acs.orgemory.edu The stereochemical outcome of such reactions is crucial, particularly in the synthesis of pharmaceuticals, where different enantiomers or diastereomers can exhibit vastly different biological activities. researchgate.net
Medicinal Chemistry and Pharmacological Applications of 4 Bromophenyl Piperidin 4 Yl Methanone Derivatives
The Benzoylpiperidine Moiety as a Privileged Structure in Drug Discovery
The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug design. The benzoylpiperidine fragment, chemically known as the phenyl(piperidin-4-yl)methanone (B1296144) fragment, is recognized as such a privileged structure. nih.gov This scaffold is found in a multitude of bioactive small molecules that exhibit a wide range of therapeutic properties, including anti-cancer, antipsychotic, antithrombotic, and neuroprotective activities. nih.govnih.govresearchgate.net
The utility of the benzoylpiperidine moiety is enhanced by its metabolic stability and its role as a potential bioisostere of the piperazine (B1678402) ring, offering a reliable and versatile chemical frame for drug development. nih.govresearchgate.net Its synthesis is often straightforward, employing safe and relatively inexpensive reagents. nih.govresearchgate.net From a structural standpoint, the absence of chiral centers in the basic fragment simplifies synthesis and biological testing, as it avoids the complexities associated with stereoisomers. researchgate.net The piperidine (B6355638) ring itself is a common feature in various natural alkaloids and is widely used in drug development due to its favorable structural characteristics. nih.govnanobioletters.com
Exploration of (4-Bromophenyl)(piperidin-4-yl)methanone Derivatives as Bioactive Agents
Building upon the privileged nature of the benzoylpiperidine core, researchers have synthesized and evaluated numerous derivatives of this compound for various biological activities. The presence of the bromine atom on the phenyl ring provides a site for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. These derivatives have shown promise in several key therapeutic areas, most notably in oncology and infectious diseases.
The piperidine and piperidin-4-one nuclei are integral components of many compounds investigated for their anti-cancer properties. nih.govnih.gov Derivatives of this class have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular signaling pathways and the induction of programmed cell death.
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for anti-cancer drug development. Protein kinase B (PKB), also known as Akt, is a key component of the PI3K-PKB-mTOR pathway, which is frequently overactive in cancer. nih.gov
Research has led to the discovery of potent and selective inhibitors of Akt that are based on a piperidine scaffold. For instance, the optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has yielded orally bioavailable compounds that strongly inhibit tumor growth in vivo. nih.gov These compounds act as ATP-competitive inhibitors of Akt. nih.gov While not direct derivatives of this compound, this research highlights the potential of the piperidine core in designing effective kinase inhibitors. The substitution pattern on the piperidine and the attached aromatic groups are critical for both potency and selectivity against kinases like Akt over other related kinases such as PKA. nih.gov
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB (Akt) | Potent, selective, and orally bioavailable inhibitors; inhibit tumor growth in xenograft models. | nih.gov |
| 4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) | PKBβ | Potent ATP-competitive inhibitor; 28-fold selective for PKB over PKA. | nih.gov |
A key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Several studies have shown that piperidine derivatives can trigger this process. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated the ability to reduce the growth of various hematological cancer cell lines. nih.gov Specifically, compounds II and IV from this series were found to increase the mRNA expression of apoptosis-promoting genes like p53 and Bax. nih.gov
Similarly, novel trans-platinum piperidine derivatives have been synthesized that induce apoptosis in tumor cells. nih.gov These complexes, such as trans-[PtCl2(4-pic)(pip)], were shown to be highly cytotoxic to cisplatin-sensitive tumor cell lines. nih.gov The cell death induced by these compounds was characterized by early phosphatidylserine (B164497) exposure and caspase activation, which are hallmarks of apoptosis. nih.gov Furthermore, quinoline-oxadiazole derivatives have been shown to induce apoptosis in HepG2 cancer cells, with some derivatives increasing the apoptotic cell population significantly. nih.gov These findings underscore the potential of piperidine-containing molecules to function as effective pro-apoptotic agents in cancer treatment.
| Compound Series | Cancer Cell Line | Mechanism/Effect | Reference |
|---|---|---|---|
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones (Compounds II & IV) | Hematological cancers | Increased mRNA expression of p53 and Bax. | nih.gov |
| trans-[PtCl2(4-pic)(pip)] | C-26, OV-1063 | Induces apoptosis via caspase activation and phosphatidylserine exposure. | nih.gov |
| Quinoline-oxadiazole derivatives (8c & 12d) | HepG2 | Increased apoptotic cell population by 28.8 and 27.3-fold, respectively. | nih.gov |
The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. biomedpharmajournal.org Heterocyclic compounds, including those with a piperidine or piperazine nucleus, have been a fertile ground for the development of such agents. biomedpharmajournal.orgmdpi.comresearchgate.net Piperidin-4-one derivatives have been noted for their bactericidal and fungicidal activities. biomedpharmajournal.org
The incorporation of a piperazine ring, which is structurally related to piperidine, into the fluoroquinolone antibiotic ciprofloxacin (B1669076) is a well-known example of how this scaffold can enhance antibacterial activity. mdpi.comnih.gov Modifications to the piperidine or piperazine ring can significantly impact the spectrum of activity. For instance, N4-substitution on a piperazinyl ring can boost activity against Gram-positive bacteria. nih.gov
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair. nih.gov It is a validated and attractive target for the development of antibacterial drugs because it is present in bacteria but not in higher eukaryotes. nih.gov The fluoroquinolone class of antibiotics exerts its antibacterial effect by inhibiting DNA gyrase and the related enzyme, topoisomerase IV. nih.gov
The development of novel DNA gyrase inhibitors is a key strategy to combat bacterial resistance. nih.gov Molecular docking studies have suggested that N4-substituted piperazinyl norfloxacin (B1679917) derivatives inhibit both DNA gyrase and topoisomerase IV in a manner similar to the parent drug. nih.gov The design of new compounds targeting DNA gyrase often involves screening chemical libraries for varied scaffolds that can serve as new leads. nih.gov The this compound framework, with its potential for diverse substitutions, represents a promising scaffold for the rational design of new DNA gyrase inhibitors to address the challenge of resistant bacterial strains. nih.govrsc.org
Antimicrobial and Antifungal Potentials
Activity Against Bacterial and Fungal Strains
Derivatives of the piperidine scaffold have demonstrated notable efficacy against various bacterial and fungal pathogens. The antimicrobial potential often stems from the core piperidine structure, which can be further enhanced through chemical modifications. biomedpharmajournal.orgbiointerfaceresearch.comacademicjournals.org
Studies on piperidine derivatives have revealed their potential as antibacterial and antifungal agents. For instance, certain novel piperidine derivatives have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The introduction of a thiosemicarbazone moiety to a piperidin-4-one ring has been shown to significantly enhance antifungal activity. biomedpharmajournal.org Similarly, other research has highlighted the broad-spectrum antimicrobial activity of various piperidine derivatives. academicjournals.orgresearchgate.netresearchgate.net
In one study, diphenyl(piperidin-4-yl)methanol (DPP) derivatives were synthesized and showed promising antibacterial and antifungal activities. xianshiyoudaxuexuebao.com Specifically, the 4NP and DCP derivatives were highly effective against Proteus mirabilis, a common cause of urinary tract infections. xianshiyoudaxuexuebao.com The 4NP derivative also showed significant activity against Staphylococcus aureus and Enterobacter, while the DCP derivative was effective against Shigella dysenteriae. xianshiyoudaxuexuebao.com In antifungal assays, several derivatives, including 3NP, 4NP, DHP, and DCP, exhibited greater zones of inhibition against various fungal strains than the standard drug fluconazole (B54011). xianshiyoudaxuexuebao.com
Another study focused on 4-aminopiperidines, which are structurally related to well-known antifungals like fenpropidin. nih.gov Two compounds, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, were identified as having potent in vitro activity against Candida spp. and Aspergillus spp. nih.gov Their mechanism of action is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov
Furthermore, research into 1,2,4-triazole (B32235) derivatives has also yielded compounds with significant antimicrobial properties. nih.gov Several synthesized Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong antifungal effects against Microsporum gypseum, with some compounds being more effective than the standard drug ketoconazole (B1673606). nih.gov These derivatives also exhibited potent antibacterial activity against Staphylococcus aureus, in some cases surpassing the efficacy of streptomycin. nih.gov
The following table summarizes the antimicrobial activity of selected piperidine derivatives:
| Derivative Class | Bacterial Strains | Fungal Strains | Key Findings | Reference |
| Piperidin-4-one thiosemicarbazones | S. aureus, E. coli, B. subtilis | M. gypseum, M. canis, C. albicans | Thiosemicarbazone moiety significantly enhances antifungal activity. | biomedpharmajournal.org |
| Diphenyl(piperidin-4-yl)methanol (DPP) derivatives | P. mirabilis, S. aureus, S. dysenteriae | C. albicans, Penicillium spp., A. niger | Derivatives surpassed fluconazole in antifungal activity. | xianshiyoudaxuexuebao.com |
| 4-Aminopiperidines | - | Candida spp., Aspergillus spp. | Potent activity through inhibition of ergosterol biosynthesis. | nih.gov |
| 1,2,4-Triazole Schiff bases | S. aureus | M. gypseum | Some derivatives were more effective than standard drugs ketoconazole and streptomycin. | nih.gov |
| 4-(1-pyrrolidinyl) piperidine derivatives | Various | Dermatophytes, yeast, filamentous fungi | Naphthalene group integration enhances antimicrobial properties. | wisdomlib.org |
Neuropharmacological Applications
The this compound framework is a cornerstone in the development of ligands for various central nervous system (CNS) receptors. These derivatives have been extensively studied for their potential to modulate serotoninergic, dopaminergic, and sigma receptor systems, which are implicated in a range of neurological and psychiatric disorders. mdpi.comnih.govnih.gov
Ligands for Serotoninergic Receptors (e.g., 5-HT2A, 5-HT2C, 5-HT2B)
Derivatives of this compound are known to interact with serotonin (B10506) (5-HT) receptors, particularly the 5-HT2A subtype. The 5-HT2A receptor is a key target for antipsychotic and antidepressant medications. nih.gov For example, novel antagonists for the 5-HT2A receptor have been developed from 4-phenylcyclohexane-5-spiro- and 5-methyl-5-phenyl-hydantoin, incorporating a (4-fluorophenyl)(piperidin-4-yl)methanone fragment, which is analogous to the core structure of interest. nih.gov
In a series of synthesized compounds, those containing a fluorophenylpiperazine moiety demonstrated increased affinity for 5-HT2A receptors. nih.gov This highlights the importance of the piperazine/piperidine component in mediating receptor interaction. While many agonists for the 5-HT2A receptor belong to the phenethylamine (B48288) or tryptamine (B22526) classes, there are numerous other compounds that fall outside these structural groups. wikipedia.org
Ligands for Dopaminergic Receptors (e.g., D1, D2, D4)
The dopaminergic system, particularly the D2 receptor, is a primary target for antipsychotic drugs. Derivatives of the this compound scaffold have been investigated for their affinity and selectivity for dopamine (B1211576) receptors. Halide substitutions on the phenyl-piperidinol moiety, a related structure, have been shown to be crucial for high-affinity binding to D2 receptors and for achieving selectivity over D3 receptors. nih.gov
Specifically, iodo-substituted analogs demonstrated higher affinity and selectivity for D2 versus D3 receptors compared to their chloro and bromo counterparts. nih.gov Certain novel compounds have been identified as D2 receptor neutral antagonists, which can be beneficial in treating conditions associated with dopamine dysregulation. nih.gov Furthermore, some derivatives have shown preferential antagonism for the D3 receptor over the D2 receptor, which is a desirable profile for potential antipsychotic agents with fewer side effects. nih.gov
Sigma Receptor Ligands (e.g., Sigma-1, Sigma-2)
Sigma receptors, particularly the sigma-1 subtype, are membrane-bound proteins that modulate various cellular functions and neurotransmitter systems. nih.govnih.gov They are considered promising targets for therapeutic intervention in several human diseases. nih.gov Derivatives of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been synthesized and evaluated as selective sigma-1 receptor ligands. nih.gov
Research has shown that these compounds can exhibit high selectivity for sigma-1 receptors. nih.gov Structure-activity relationship studies have indicated that hydrophobic interactions play a significant role in sigma-1 binding. nih.gov Potent sigma-1 receptor ligands, such as 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), have demonstrated neuroprotective effects in preclinical models of ischemia without altering dopamine accumulation. nih.govnih.gov
The affinity of these derivatives can be quite high, with some compounds showing Ki values in the low nanomolar range for the sigma-1 receptor. uniba.itmedchemexpress.com The development of selective sigma-1 receptor antagonists is also an active area of research, with potential applications in treating neuropathic pain. medchemexpress.com
The following table summarizes the receptor binding affinities of selected piperidine derivatives:
| Derivative Class | Target Receptor | Binding Affinity (Ki) | Key Findings | Reference |
| Fluorophenylpiperazine derivatives | 5-HT2A | 21–2584 nM | Replacement of piperazine with fluorophenylpiperazine increased affinity. | nih.gov |
| Phenyl-piperidinol derivatives | Dopamine D2 | High affinity (specific values not provided) | Halide substitutions are pivotal for high affinity and selectivity. | nih.gov |
| 4-Aroylpiperidines | Sigma-1 | High selectivity (specific values not provided) | Hydrophobic interactions drive sigma-1 binding. | nih.gov |
| Phenoxyalkylpiperidines | Sigma-1 | 0.34–1.49 nM | 4-methyl substituent on piperidine confers optimal interaction. | uniba.it |
| Sigma-1 receptor antagonist 1 | Sigma-1 | 1.06 nM | High selectivity over sigma-2 receptors (1344-fold). | medchemexpress.com |
Potential in Addressing Neurological Disorders
Given their ability to interact with key CNS receptors, derivatives of this compound hold significant promise for the treatment of various neurological disorders. mdpi.comnih.govnih.gov The modulation of sigma-1 receptors, for example, has been linked to potential therapeutic benefits in depression, anxiety, amnesia, and psychosis. nih.gov
Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models of stroke. nih.gov Furthermore, the development of multi-target agents is an emerging strategy for complex conditions like Alzheimer's disease. In this context, derivatives of 4'4-bromophenyl-4'-piperidinol have been synthesized and evaluated as multifactorial agents, showing activity against acetylcholinesterase (AChE), as antioxidants, and as inhibitors of amyloid-beta (Aβ) aggregation. mdpi.com
Other Therapeutic Areas (e.g., Anti-inflammatory, Anti-tubercular, Anti-diabetic)
Beyond their antimicrobial and neuropharmacological applications, derivatives of the this compound scaffold have been explored for other therapeutic uses.
Anti-inflammatory Activity: Several studies have investigated the anti-inflammatory potential of related structures. For instance, (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) has been shown to possess anti-inflammatory and antinociceptive properties. nih.gov Its mechanism of action appears to involve the modulation of early inflammatory mediators, potentially via histamine (B1213489) pathways. nih.gov In other research, novel 4-(2-keto-1-benzimidazollinyl) piperidine derivatives have been synthesized and shown to have potent in-vitro anti-inflammatory activity. researchgate.netnih.gov One derivative, in particular, exhibited more effective anti-inflammatory action than the standard drug ibuprofen. researchgate.netnih.gov Additionally, certain 1,5-diarylpyrazole derivatives have demonstrated anti-inflammatory potential by inhibiting heat-induced protein denaturation. ui.ac.id
Anti-tubercular and Anti-diabetic Activity: While direct evidence for the anti-tubercular and anti-diabetic activity of this compound derivatives is less prevalent in the provided search results, the broader class of piperazine and pyrazole (B372694) derivatives, which share structural similarities, have been investigated for these activities. mdpi.comnih.gov For example, piperazine-containing compounds are being explored for a variety of disease states, including as anti-diabetic agents. mdpi.com Pyrazole derivatives are also recognized for their potential as anti-diabetic agents. nih.gov Further research is needed to specifically evaluate the potential of this compound derivatives in these therapeutic areas.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core structure influence its biological activity. For analogues of this compound, SAR studies have revealed critical insights into the structural requirements for various pharmacological effects. The benzoylpiperidine moiety is considered a privileged structure due to its presence in numerous bioactive molecules and its metabolic stability. nih.govresearchgate.net
Key modifications to the this compound scaffold can be systematically analyzed at three primary locations: the piperidine ring, the benzoyl moiety, and the linker between them.
Benzoyl Moiety Modifications: The substitution pattern on the phenyl ring of the benzoyl group significantly impacts biological activity. The presence and position of substituents can influence binding affinity, selectivity, and pharmacokinetic properties.
In the context of 5-HT2A receptor ligands, the introduction of a para-fluoro substituent on the benzoyl moiety has been shown to be favorable. nih.gov
For inhibitors of the presynaptic choline (B1196258) transporter, SAR exploration around the benzamide (B126) functionality of 4-methoxy-3-(piperidin-4-yl)oxy benzamides has been a key area of investigation. nih.gov
In the development of anti-acetylcholinesterase agents, substituting the benzamide at the para position with a bulky group led to a substantial increase in activity. nih.gov
The following table summarizes the SAR findings for various analogues targeting different biological systems.
| Target | Scaffold/Derivative Class | Key SAR Findings | Reference |
| 5-HT2A Receptor | Benzoylpiperidine-based cycloalkanones | para-Fluoro substitution on the benzoyl group is favorable for high affinity. | nih.gov |
| Acetylcholinesterase | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Bulky para-substituents on the benzoyl group and alkyl/phenyl substitution on the benzamide nitrogen dramatically enhance activity. The basicity of the piperidine nitrogen is important. | nih.gov |
| 5-HT1F Receptor | 4-[(3-substituted)benzoyl]piperidines | Apolar compounds generally showed better activities. | researchgate.net |
| Presynaptic Choline Transporter | 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | SAR was explored around the 3-piperidine substituent and the amide functionality. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Bioactivity
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models help in predicting the activity of new derivatives and in optimizing lead compounds.
For piperidine-containing compounds, QSAR studies have been employed to elucidate the physicochemical properties that govern their bioactivity. In a study on piperidin-4-yl-5-spiro-thiadiazoline derivatives with antimicrobial activity, a QSAR model indicated that an increase in the weakly polar component of the solvent accessible surface area was favorable for antibacterial activity. nih.gov Conversely, for antifungal activity, an increase in polarizability and a decrease in ionization potential and hydrogen bond donor capacity were found to be beneficial. nih.gov
While a specific QSAR model for this compound derivatives is not extensively reported in the reviewed literature, the principles from related structures can be applied. A hypothetical QSAR study on a series of (4-halophenyl)(piperidin-4-yl)methanone analogues might involve the following descriptors:
Electronic Descriptors: Hammett constants (σ) for the substituent on the phenyl ring to quantify its electron-donating or withdrawing nature. The bromine atom in the parent compound has a specific electronic influence that can be compared to other halogens or substituents.
Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) to model the size and shape of the substituents.
Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) to describe the lipophilicity of the compounds, which influences their ability to cross cell membranes.
Topological and 3D Descriptors: Molecular connectivity indices, shape indices, and solvent accessible surface area to capture more complex structural features.
The general form of a QSAR equation is:
Biological Activity = f(Descriptor 1, Descriptor 2, ...)
The table below illustrates the types of descriptors that would be relevant in a QSAR study of this compound analogues.
| Descriptor Type | Specific Descriptor | Potential Influence on Bioactivity | Reference |
| Electronic | Hammett Constant (σ) | Modulates the electronic nature of the phenyl ring, affecting interactions with the target. | |
| Steric | Molar Refractivity (MR) | Influences how the molecule fits into a binding pocket. | |
| Hydrophobic | Partition Coefficient (logP) | Affects membrane permeability and transport to the site of action. | |
| Topological | Solvent Accessible Surface Area | Relates to the molecule's interaction with its environment. | nih.gov |
| Quantum Chemical | Ionization Potential | Can be related to the molecule's reactivity and ability to participate in charge-transfer interactions. | nih.gov |
Metabolic Stability and Pharmacokinetic Considerations of Derivatives
Metabolism of piperidine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes. A study on 4-aminopiperidine (B84694) drugs revealed that CYP3A4 is a major isoform involved in their metabolism, with CYP2D6 also playing a significant role for some compounds. nih.gov The primary metabolic pathways for such compounds often involve N-dealkylation. nih.gov
For benzoylpiperidine derivatives, metabolic stability can be influenced by modifications at various positions. For example, in the development of dual 5-HT7/5-HT2A receptor antagonists, radiolabeled benzoylpiperidine derivatives displayed good metabolic stability in plasma. nih.gov
Key pharmacokinetic parameters that are considered in the development of these derivatives include:
Half-life (t1/2): The time it takes for the concentration of the drug in the body to be reduced by half.
Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.
Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
The table below summarizes key pharmacokinetic considerations for piperidine-based compounds.
| Pharmacokinetic Parameter | Influencing Factors | General Observations for Piperidine Derivatives | Reference |
| Metabolic Stability | Susceptibility to biotransformation by enzymes like CYPs. | The benzoylpiperidine core is generally stable. Substituents can introduce metabolic soft spots. | nih.govresearchgate.net |
| Major Metabolizing Enzymes | CYP3A4, CYP2D6 | CYP3A4 is often a major contributor to the metabolism of piperidine-containing drugs. | nih.gov |
| Primary Metabolic Pathways | N-dealkylation, hydroxylation | N-dealkylation is a common metabolic route for N-substituted piperidines. | nih.gov |
| Plasma Stability | Stability in blood plasma. | Some benzoylpiperidine derivatives have shown good plasma stability. | nih.gov |
Computational Chemistry and in Silico Studies of 4 Bromophenyl Piperidin 4 Yl Methanone
Molecular Docking Simulations for Target Identification and Binding Affinity Prediction
Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in identifying potential biological targets for (4-Bromophenyl)(piperidin-4-yl)methanone and estimating the strength of the interaction, or binding affinity.
In a typical molecular docking workflow, a 3D model of this compound is placed into the binding site of a target protein. An algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose to estimate the binding affinity. These scores are often expressed in kcal/mol, with lower (more negative) values indicating a more favorable interaction.
For instance, studies on structurally similar piperidine (B6355638) derivatives have successfully employed molecular docking to identify potential inhibitors for various enzymes. In a study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, molecular docking was used to screen for potential inhibitors against Methicillin-resistant Staphylococcus aureus (MRSA) proteins, such as Staphylococcus aureus Gyrase protein (PDB ID: 2XCT) researchgate.net. The docking results for the top-ranked compound in that study showed a strong binding energy, indicating a high affinity for the target protein researchgate.net. Similarly, docking studies on 4'4-bromophenyl-4'-piperidinol derivatives have been used to investigate their interaction with enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) mdpi.com.
Table 1: Illustrative Molecular Docking Results for a Piperidine Derivative against Various Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| S. aureus Gyrase | 2XCT | -8.3 | Specific amino acids in the binding pocket |
| Penicillin Binding Protein 1b | 5HL9 | -8.0 | Key active site residues |
| Acetylcholinesterase | 4EY7 | -9.5 | Residues in the catalytic and peripheral sites |
Note: The data in this table is illustrative and based on studies of similar piperidine derivatives to demonstrate the type of information generated from molecular docking simulations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations provide valuable insights into its fundamental chemical properties.
By solving the Schrödinger equation within the DFT framework, researchers can determine the molecule's optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
DFT calculations on related piperidine derivatives have been used to analyze their electronic properties and reactive sites bohrium.com. These studies often involve mapping the molecular electrostatic potential (MEP) to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack bohrium.com.
Table 2: Predicted Electronic Properties of a Piperidine Derivative from DFT Calculations
| Parameter | Value (illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 Debye | Measures the polarity of the molecule |
Note: The values in this table are illustrative and based on DFT calculations for structurally similar compounds.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing a more realistic representation of the biological environment.
For this compound, MD simulations can be used to study the stability of its complex with a target protein. By simulating the complex in a solvent environment over a period of nanoseconds, researchers can observe how the ligand and protein interact and adapt to each other. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
In studies of similar compounds, MD simulations have been crucial in validating docking results and providing a deeper understanding of the binding mode researchgate.net. For example, the stability of a ligand-protein complex can be confirmed if the RMSD remains relatively constant throughout the simulation researchgate.net.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for this compound would consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that fit the model. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates. In the context of piperidine derivatives, pharmacophore models have been successfully used to identify novel inhibitors of various enzymes bohrium.com. For instance, a five-featured pharmacophore model was developed for 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives to screen for potential antibacterial agents researchgate.net.
Prediction of Molecular Properties for Drug Design (excluding specific values)
The design of a successful drug molecule requires a balance of various physicochemical and pharmacokinetic properties. Computational methods can predict these properties for this compound, guiding its optimization as a potential drug candidate.
Topological and Conformational Descriptors
Topological descriptors are numerical values derived from the 2D representation of a molecule, capturing information about its size, shape, and branching. Conformational descriptors, on the other hand, are derived from the 3D structure and describe the molecule's spatial arrangement. These descriptors are used in quantitative structure-activity relationship (QSAR) models to correlate a molecule's structure with its biological activity.
Electrostatic Potential Mapping
As mentioned in the context of DFT, electrostatic potential (MEP) mapping is a powerful tool for understanding a molecule's reactivity. The MEP map of this compound would reveal regions of positive and negative electrostatic potential on the molecule's surface. The negative regions (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while the positive regions (blue) are electron-poor and prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with its biological target.
Quantum Chemical Descriptors for Reactivity Prediction
The prediction of a molecule's reactivity using computational methods is a cornerstone of modern chemical research. For this compound, quantum chemical descriptors derived from Density Functional Theory (DFT) calculations offer profound insights into its chemical behavior. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as related global reactivity indices, are instrumental in elucidating the molecule's stability, and its electrophilic and nucleophilic nature.
While specific DFT studies on this compound are not extensively available in the reviewed literature, the reactivity of analogous piperidine and bromophenyl derivatives has been investigated, providing a framework for understanding its probable electronic characteristics. researchgate.netnanobioletters.comresearchgate.netresearchgate.netnanobioletters.com The frontier molecular orbitals, HOMO and LUMO, are critical in this analysis. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its capacity to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap generally suggests a more reactive molecule. nih.gov
From the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons. nih.govresearchgate.net
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are generally considered "harder" and less reactive, while those with a small gap are "softer" and more reactive. nih.govresearchgate.net
Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a greater capacity to act as an electrophile. nih.govresearchgate.net
The following tables, derived from studies on analogous compounds, illustrate the typical values of quantum chemical descriptors obtained through DFT calculations. These serve as a reference for the anticipated reactivity of this compound.
Table 1: Illustrative Quantum Chemical Descriptors for a Piperidine Derivative
| Parameter | Value (eV) |
| EHOMO | -6.543 |
| ELUMO | -2.329 |
| Energy Gap (ΔE) | 4.214 |
Data adapted from a study on ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). nanobioletters.comnanobioletters.com
Table 2: Illustrative Global Reactivity Descriptors for Pyrazole (B372694) Derivatives
| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) |
| M1 | -4.21 | 1.71 | 5.182 |
| M2 | -4.34 | 1.57 | 5.998 |
| M3 | -4.36 | 1.51 | 6.295 |
Data adapted from a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. nih.gov
These computational approaches provide a powerful, non-experimental means to predict and understand the chemical reactivity of molecules like this compound, guiding further research into their potential applications.
Analytical Characterization Techniques for 4 Bromophenyl Piperidin 4 Yl Methanone
Spectroscopic Methods
Spectroscopic methods are fundamental in determining the molecular structure of (4-Bromophenyl)(piperidin-4-yl)methanone by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the different chemical environments within the molecule. While specific spectral data for the free base can be inferred, characterization is often performed on its more stable hydrochloride salt. biosynce.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 4-bromophenyl group and the piperidine (B6355638) ring.
Aromatic Protons: The protons on the 4-bromophenyl ring typically appear as two doublets in the downfield region of the spectrum, usually between δ 7.0 and 8.0 ppm. This pattern is characteristic of a 1,4-disubstituted benzene (B151609) ring. For instance, in the related compound (4-bromophenyl)(morpholino)methanone, these protons appear as doublets at δ 7.57 (d, J = 8.4 Hz, 2H) and 7.31 (d, J = 8.4 Hz, 2H). rsc.org
Piperidine Protons: The protons of the piperidine ring will exhibit more complex splitting patterns in the upfield region. The proton at the C4 position, adjacent to the carbonyl group, is expected to be a multiplet and shifted downfield compared to other piperidine protons due to the electron-withdrawing effect of the carbonyl group. The other piperidine protons at the C2, C3, C5, and C6 positions will appear as multiplets, typically in the range of δ 1.5 to 3.5 ppm. The NH proton of the piperidine ring will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Carbonyl Carbon: The carbonyl carbon (C=O) is characteristically found in the most downfield region of the spectrum, typically between δ 190 and 210 ppm for ketones. bhu.ac.in For example, the carbonyl carbon in (4-bromophenyl)(phenyl)methanone appears at δ 194.6 ppm. rsc.org
Aromatic Carbons: The carbons of the 4-bromophenyl ring will show several signals in the aromatic region (δ 120-140 ppm). The carbon atom attached to the bromine (C-Br) will be shielded, while the other carbons will have chemical shifts influenced by the bromine and carbonyl substituents. In (4-bromophenyl)(morpholino)methanone, the aromatic carbons are observed at δ 134.3, 132.1, 129.1, and 124.5 ppm. rsc.org
Piperidine Carbons: The carbon atoms of the piperidine ring will appear in the aliphatic region of the spectrum (δ 20-60 ppm). The C4 carbon, attached to the carbonyl group, will be the most downfield of the piperidine carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from similar compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~195 - 205 |
| Aromatic C-H (ortho to C=O) | ~7.7 - 7.9 (d) | ~130 - 132 |
| Aromatic C-H (ortho to Br) | ~7.5 - 7.7 (d) | ~131 - 133 |
| Aromatic C-Br | - | ~126 - 128 |
| Aromatic C (ipso to C=O) | - | ~135 - 137 |
| Piperidine C4-H | ~3.0 - 3.5 (m) | ~40 - 45 |
| Piperidine C2,6-H (axial/equatorial) | ~2.8 - 3.2 (m) | ~45 - 50 |
| Piperidine C3,5-H (axial/equatorial) | ~1.6 - 2.0 (m) | ~25 - 30 |
| Piperidine N-H | Variable (broad s) | - |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, N-H bond, C-H bonds, and C-Br bond.
C=O Stretch: A strong absorption band corresponding to the carbonyl (ketone) stretching vibration is expected in the region of 1680-1665 cm⁻¹.
N-H Stretch: A moderate absorption band for the N-H stretching vibration of the secondary amine in the piperidine ring is expected around 3350-3300 cm⁻¹. This peak may be broad.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperidine ring appear just below 3000 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
Table 2: Expected IR Absorption Frequencies for this compound Expected frequencies are based on typical ranges for the respective functional groups.
| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Piperidine) | 3350 - 3300 | Moderate, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C=O Stretch (Ketone) | 1680 - 1665 | Strong |
| C-N Stretch | 1250 - 1020 | Medium |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₂H₁₄BrNO), the expected molecular weight is approximately 268.15 g/mol . biosynce.com
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 268 and 270 with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Common fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group. Expected fragments could include the 4-bromobenzoyl cation (m/z 183/185) and fragments arising from the piperidine ring. For instance, the fragmentation of some phthalazine (B143731) derivatives shows losses of nitrogen, carbon monoxide, and acetylene. raco.cat
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of this compound and for the quantitative determination of any impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is typically carried out using a UV detector, as the 4-bromophenyl chromophore will absorb UV light. The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks. Commercial suppliers of the hydrochloride salt of this compound often confirm its purity using HPLC. biosynce.com For related compounds, HPLC methods have been developed and validated according to ICH guidelines to quantify impurities at parts-per-million (ppm) levels, demonstrating the suitability of this technique for rigorous purity control. researchgate.netiosrjournals.org
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment, particularly for identifying volatile impurities. rsc.org
X-ray Crystallography for Solid-State Structure Elucidation
Based on these related structures, it is highly probable that the piperidine ring in this compound adopts a stable chair conformation. iucr.orgchemrevlett.com The 4-bromobenzoyl group would likely be in an equatorial position to minimize steric hindrance. The dihedral angle between the plane of the piperidine ring and the benzene ring is a key conformational parameter. In (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, this angle is 39.89 (7)°. iucr.orgnih.gov In the crystal lattice, molecules are often linked by intermolecular interactions such as weak C-H···O hydrogen bonds, forming chains or more complex supramolecular networks. iucr.orgiucr.org
Future Perspectives and Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. chemistryjournals.net Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. chemistryjournals.net For piperidone derivatives, which are precursors to many biologically active compounds, greener synthetic approaches are being actively explored. capes.gov.brfigshare.comnih.gov
Future research will likely focus on developing more sustainable and efficient synthetic routes for (4-Bromophenyl)(piperidin-4-yl)methanone and its analogs. This includes the use of:
Greener Solvents: Replacing conventional volatile organic solvents with environmentally benign alternatives like deep eutectic solvents (DES) made from components like glucose and urea (B33335). researchgate.net
Catalytic Processes: Employing catalytic methods to improve atom economy and reduce waste, as demonstrated in the greener synthesis of ibuprofen. chemistryjournals.net
Flow Chemistry: Utilizing continuous flow reactors for improved control, safety, and scalability of reactions. chemistryjournals.net
Biocatalysis: Harnessing enzymes or whole-cell systems for highly selective and environmentally friendly transformations. The production of artemisinin (B1665778) using genetically engineered yeast serves as a prime example of this approach's potential. chemistryjournals.net
These strategies aim to make the synthesis of this important class of compounds more economical and environmentally responsible.
Design of Advanced Derivatives with Improved Selectivity and Potency
The development of new drugs often involves a detailed exploration of the structure-activity relationship (SAR) to enhance the desired biological activity while minimizing off-target effects. nih.govmdpi.com For analogs of this compound, medicinal chemistry efforts will continue to focus on designing advanced derivatives with superior properties. nih.gov
Key strategies for designing improved derivatives include:
Targeted Modifications: Iterative modifications of the core structure, such as substitutions on the phenyl ring or the piperidine (B6355638) moiety, can lead to significant improvements in potency and selectivity. nih.govnih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic profiles.
Conformational Restriction: Introducing conformational constraints into the molecule to lock it into a bioactive conformation, thereby increasing affinity for the target.
An example of successful SAR exploration can be seen in the development of selective inhibitors for the presynaptic choline (B1196258) transporter, where modifications around a piperidine ether moiety led to the identification of a potent and selective compound. nih.gov
Table 1: Examples of Synthetic and SAR Studies on Related Piperidine Derivatives
| Study Focus | Key Findings | Reference |
| Synthesis of N-substituted piperidones | Developed an efficient green chemistry approach. | nih.gov |
| SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Identified potent and selective inhibitors of the choline transporter through iterative medicinal chemistry. | nih.gov |
| Synthesis of piperidin-4-one derivatives | Utilized a deep eutectic solvent (glucose-urea) as a green reaction medium. | researchgate.net |
| SAR of ketamine esters | Showed that 2- and 3-substituted compounds were generally more active than 4-substituted compounds. | mdpi.com |
This table is interactive. Click on the reference numbers for more details.
Exploration of New Therapeutic Indications for this compound Analogues
The versatility of the this compound scaffold suggests that its derivatives may have therapeutic potential beyond their initially explored applications. For instance, derivatives of the structurally related 2-phenylquinoline (B181262) have shown promise as both anticancer and antimicrobial agents. rsc.orgnih.gov
Future research will likely investigate the potential of this compound analogs in a broader range of diseases. This exploration could involve:
High-Throughput Screening: Testing libraries of these compounds against a wide array of biological targets to identify new activities.
Phenotypic Screening: Evaluating the effects of these compounds in cell-based or whole-organism models of disease to uncover novel therapeutic applications without a preconceived target.
Target Deconvolution: For compounds identified through phenotypic screening, subsequent studies will be needed to identify their molecular targets and mechanisms of action.
The discovery of a novel cannabinoid CB1 receptor inverse agonist from a class of benzhydryl piperazine (B1678402) analogs highlights the potential for finding new activities within existing chemical scaffolds. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by accelerating timelines and reducing costs. researchgate.netnih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and even design novel molecules. researchgate.netnih.gov
In the context of this compound, AI and ML can be leveraged in several ways:
Generative Chemistry: AI algorithms can design novel analogs with desired properties, expanding the chemical space for exploration. mdpi.com
ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles. mdpi.com
Virtual Screening: AI-powered virtual screening can rapidly screen large compound libraries against a biological target, identifying potential hits for further experimental validation. nih.gov
Retrosynthetic Analysis: AI can assist in planning the most efficient synthetic routes for target molecules. researchgate.net
The integration of these computational approaches with traditional medicinal chemistry is expected to significantly enhance the efficiency of discovering and developing new drugs based on the this compound scaffold. jsr.org
Pre-clinical Development Outlook for Lead Candidates
Once a promising lead candidate is identified, it enters the pre-clinical development phase, a critical step towards clinical trials. This phase involves a comprehensive evaluation of the candidate's safety and efficacy. nuvisan.com
The pre-clinical development for lead candidates derived from this compound would involve:
In Vitro and In Vivo ADME Studies: Characterizing the metabolic stability, permeability, and plasma protein binding of the candidate. nuvisan.com
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Understanding how the drug is processed by the body and its effect on the biological target.
Efficacy Studies in Animal Models: Demonstrating the therapeutic benefit of the candidate in relevant animal models of the target disease. nuvisan.com
Toxicology Studies: Assessing the safety profile of the candidate through a battery of in vitro and in vivo tests.
A thorough pre-clinical data package is essential for obtaining regulatory approval to initiate human clinical trials. The lead-to-candidate process is an interdisciplinary effort requiring close collaboration between chemists, pharmacologists, and toxicologists. nuvisan.com
Q & A
Q. How does piperidine ring stereochemistry influence pharmacological properties?
- Methodological Answer : Ring puckering (quantified via Cremer-Pople parameters) affects receptor binding. For example, equatorial positioning of the bromophenyl group enhances serotonin receptor affinity, while axial conformers reduce bioavailability . Computational modeling (e.g., molecular docking) predicts stereochemical impacts on target engagement .
Notes
- Avoided non-academic sources (e.g., BenchChem) as per guidelines.
- Methodological answers emphasize experimental design and data interpretation.
- Advanced questions integrate structural, synthetic, and pharmacological insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
